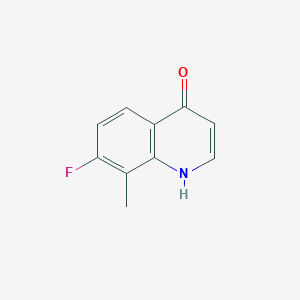

7-fluoro-8-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRBPOCEBRYGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=CC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 7 Fluoro 8 Methylquinolin 4 1h One Within Quinolin 4 1h One Derivatives

Classical and Established Synthetic Approaches to Quinolin-4(1H)-ones

The foundational methods for constructing the quinolin-4-one core were developed in the late 19th and early 20th centuries. nih.gov These reactions, often named after their discoverers, typically involve the cyclization of appropriately substituted aniline (B41778) derivatives and remain staples in heterocyclic chemistry. jptcp.com

The fundamental strategy in classical quinolin-4-one synthesis is the formation of the heterocyclic ring through an intramolecular cyclization reaction. This is often the key bond-forming step that establishes the bicyclic quinolone system. For instance, the Gould-Jacobs reaction involves the thermal cyclization of an aniline derivative with a substituted malonic ester, like diethyl ethoxymethylenemalonate, to form the quinolin-4-one backbone. mdpi.comconicet.gov.ar Similarly, the Camps cyclization relies on the base-catalyzed intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides to generate either quinolin-4-ones or quinolin-2-ones, depending on the substrate and reaction conditions. mdpi.comwikipedia.org These methods, while robust, often require harsh conditions such as high temperatures or strong acids or bases to proceed effectively. acs.orgnih.gov

Several named reactions provide reliable, albeit sometimes condition-intensive, pathways to quinolin-4(1H)-ones.

Conrad-Limpach Synthesis: This two-step procedure involves the initial condensation of an aniline with a β-ketoester to form a Schiff base or enamine intermediate. synarchive.comwikipedia.org Subsequent thermal cyclization at high temperatures (around 250 °C) yields the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the predominant quinolin-4(1H)-one form. synarchive.comwikipedia.org The regiochemical outcome can be temperature-dependent; lower temperatures may favor the Knorr quinoline (B57606) synthesis, leading to 2-hydroxyquinolines. wikipedia.org The choice of high-boiling point solvents is crucial for the success of the high-temperature cyclization step. nih.gov

Camps Cyclization: The Camps reaction provides access to both quinolin-4-ones and quinolin-2-ones through the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. wikipedia.orgwikipedia.org The direction of cyclization and the resulting product isomer depend on which enolate is formed and attacks the other carbonyl group. mdpi.comwikipedia.org For example, using hydroxide (B78521) ion, an o-acylaminoacetophenone can cyclize to form two different hydroxyquinoline products. wikipedia.org

Pfitzinger Reaction: This reaction synthesizes substituted quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form an imine. wikipedia.orgnih.gov Subsequent enamine formation, cyclization, and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org This method is particularly useful as the starting isatins are often more readily available than the o-aminobenzaldehydes required for other syntheses like the Friedländer reaction. nih.govchem-station.com

Snieckus Reaction: While less common for the primary synthesis of the quinolone core itself, the Snieckus reaction, a type of directed ortho-metalation, can be a powerful tool for functionalizing pre-existing quinoline systems or for preparing highly substituted precursors for cyclization. It is noted as a method to obtain 3-substituted quinolin-4-ones from an anthranilic acid amide. mdpi.com

Table 1: Overview of Classical Named Reactions for Quinolin-4(1H)-one Synthesis

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type | Citation(s) |

|---|---|---|---|---|

| Conrad-Limpach | Anilines, β-ketoesters | High temperature (~250 °C), high-boiling solvents | 4-Hydroxyquinolines / Quinolin-4(1H)-ones | nih.govsynarchive.comwikipedia.org |

| Camps | o-Acylaminoacetophenones | Base (e.g., hydroxide ion) | Mixture of 2-hydroxy- and 4-hydroxyquinolines | mdpi.comwikipedia.org |

| Pfitzinger | Isatin, Carbonyl compounds | Base (e.g., potassium hydroxide) | Quinoline-4-carboxylic acids | wikipedia.orgresearchgate.netnih.gov |

Advanced Synthetic Strategies for Substituted Quinolin-4(1H)-ones

To overcome the limitations of classical methods, such as harsh conditions and limited functional group tolerance, a variety of modern synthetic strategies have been developed. These advanced approaches often offer milder conditions, greater efficiency, and broader substrate scope.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolin-4(1H)-ones. ias.ac.in

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the quinolone ring. One-pot methods involving a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig intramolecular N-arylation have proven effective. organic-chemistry.org This approach transforms (Z)-β-chlorovinyl aromatic ketones and amines into a variety of quinolin-4(1H)-one derivatives in good to excellent yields. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed carbonylation is another powerful technique, where 2-iodoanilines react with terminal acetylenes under a carbon monoxide atmosphere to produce 2-substituted quinolin-4-ones. mdpi.comresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative to palladium for certain transformations. A two-step synthesis involving the copper-catalyzed amidation of o-halophenones followed by a base-promoted Camps cyclization provides an efficient route to 2-aryl-4-quinolones. acs.org Copper catalysis is also effective in one-pot syntheses, such as the aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, followed by cyclization and oxidation to yield 3-carbonyl-4-quinolone derivatives under mild conditions. organic-chemistry.org

Iron-Catalyzed Reactions: Iron, being an abundant and environmentally benign metal, is an attractive catalyst. An iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-aminophenyl ketones has been developed to synthesize a broad range of 4-quinolones. organic-chemistry.org The reaction proceeds via the in-situ oxidation of the alcohol or methyl arene to an aldehyde, which then undergoes condensation and cyclization. organic-chemistry.org

The development of organocatalytic and metal-free reactions aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts. One reported NHC-catalyzed synthesis of quinolin-4-ones involves the reaction of an aldehyde with a bromo-enone derivative, proceeding through a homoenolate intermediate. mdpi.com

Other Metal-Free Methods: Various metal-free strategies have been established. A base-promoted insertion of ynones into the C-N bond of amides provides a transition-metal-free route to substituted quinolin-4(1H)-ones. organic-chemistry.org Phosphine can mediate the redox transformation of 1-(2-nitroaryl)prop-2-ynones to 3-hydroxyquinoline-4(1H)-ones under neutral conditions. organic-chemistry.org Additionally, oxidative cyclizations using reagents like TEMPO with a base can afford 2-arylquinolin-4(1H)-ones from N-arylmethyl-2-aminophenylketones. organic-chemistry.org Recently, a Brønsted acid-catalyzed Csp²–O amination of quinolin-4(1H)-ones using 3-alkynyl-3-hydroxyisoindolinones as aminating reagents has also been developed. acs.org

Modern laboratory techniques have been applied to quinolone synthesis to improve efficiency, reduce reaction times, and simplify procedures.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. technologynetworks.com It has been successfully applied to the Gould-Jacobs synthesis of 4-quinolones and the cyclization step in the synthesis of ethyl-quinolon-4-one-3-carboxylates. conicet.gov.arresearchgate.net For example, the cyclization of diethyl 2-((phenylamino)methylene)malonate derivatives to the corresponding quinolones can be efficiently achieved at 240 °C under microwave irradiation in an open vessel system, which facilitates the removal of ethanol (B145695) and drives the reaction to completion. conicet.gov.ar

One-Pot Synthesis: One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov Many modern quinolone syntheses are designed as one-pot procedures. For instance, a mild, one-pot synthesis of 2-substituted 4-quinolones has been developed via a sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. acs.org Another example is the one-pot synthesis of quinolines from o-nitroarylcarbaldehydes, which involves an initial iron-catalyzed reduction to the corresponding o-aminoarylcarbaldehyde, followed by an in-situ condensation with a ketone. rsc.org

Table 2: Comparison of Advanced Synthetic Strategies

| Strategy | Catalyst/Promoter | Key Features | Example Reaction | Citation(s) |

|---|---|---|---|---|

| Transition Metal Catalysis | Palladium, Copper, Iron | High efficiency, broad scope, mild conditions | Pd-catalyzed Buchwald-Hartwig amination/cyclization | organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs), Brønsted Acids | Metal-free, environmentally friendly | NHC-catalyzed synthesis from aldehydes and bromo-enones | mdpi.comacs.org |

| Microwave-Assisted | Thermal (Microwave) | Rapid reaction rates, higher yields, precise temperature control | Cyclization of aniline/malonate adducts | conicet.gov.artechnologynetworks.comresearchgate.net |

| One-Pot Synthesis | Various (e.g., Pd, Fe) | High operational efficiency, reduced waste, avoids intermediate isolation | Sequential amidation and cyclization of 2'-bromoacetophenones | acs.orgrsc.org |

Strategic Introduction of Fluorine and Methyl Substituents in Quinolin-4(1H)-one Synthesis

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability and binding affinity. rsc.org In the context of quinolin-4(1H)-one synthesis, regioselective fluorination can be achieved through various methods. One common strategy is to employ a starting material that already contains the fluorine atom at the desired position. For the synthesis of this compound, this would involve using a 3-fluoro-2-methylaniline (B146951) derivative as a key building block.

Alternatively, late-stage fluorination offers the advantage of introducing fluorine in the final steps of a synthetic sequence. rsc.org This approach can be particularly useful for creating diverse libraries of fluorinated compounds from a common intermediate. Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are often used for the direct fluorination of aromatic and heterocyclic systems. researchgate.net The regioselectivity of such reactions is governed by the electronic properties of the substrate.

| Fluorination Strategy | Description | Key Reagents/Conditions | Reference |

| Precursor-based | Synthesis begins with a fluorinated starting material, such as a fluoroaniline. | 3-Fluoro-2-methylaniline | N/A |

| Late-stage Fluorination | Introduction of fluorine onto a pre-formed quinolinone ring. | Electrophilic fluorinating agents (e.g., Selectfluor®) | researchgate.net |

The introduction of a methyl group can also be accomplished at different stages of the synthesis. Similar to fluorination, a common approach is to start with a methylated precursor, such as a toluidine derivative. For the target compound, 2-amino-6-fluorotoluene would be a suitable starting material.

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In the synthesis of substituted quinolinones, a directing group can be used to introduce a methyl group at a specific position via reaction with an electrophilic methyl source like methyl iodide. The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, provide another versatile method for introducing methyl groups. These reactions typically involve the coupling of a halogenated or triflated quinolinone derivative with an organometallic methylating agent.

| Methylation Strategy | Description | Key Reagents/Conditions |

| Precursor-based | Synthesis starts with a methylated precursor like toluidine. | 2-Amino-6-fluorotoluene |

| Directed ortho-metalation | Use of a directing group to introduce a methyl group. | Strong base (e.g., LDA), methyl iodide |

| Cross-coupling Reactions | Palladium-catalyzed coupling of a halo-quinolinone with a methylating agent. | Pd catalyst, organotin or organoboron reagent |

Chemical Transformations of the Quinolin-4(1H)-one Core

The quinolin-4(1H)-one core is a versatile scaffold that can undergo various chemical transformations to generate a diverse range of derivatives. These transformations can target different positions of the heterocyclic ring system.

One common transformation is halogenation, particularly bromination. The bromination of 2-methylquinolin-4(1H)-ones has been studied, and the regioselectivity of the reaction is dependent on the substituents present on the quinolone ring. nuph.edu.ua Depending on the reaction conditions and the nature of the substituent at the C3 position, bromination can occur at the C3 and C6 positions of the heterocycle or on the methyl group at the C2 position. nuph.edu.ua Common brominating agents include molecular bromine and N-bromosuccinimide (NBS). nuph.edu.ua

Palladium-catalyzed reactions are also widely used for the functionalization of the quinolin-4(1H)-one core. organic-chemistry.org For instance, palladium-catalyzed intramolecular N-arylation can be used to construct the quinolinone ring itself. organic-chemistry.org Furthermore, palladium-catalyzed transformations of iodoquinolinones can be employed to introduce molecular complexity. organic-chemistry.org

The nitrogen atom of the quinolinone ring can also be a site for chemical modification. For example, N-heterocyclic carbene (NHC)-catalyzed synthesis of quinolin-4-ones has been reported. mdpi.com Additionally, the carbonyl group at the C4 position can potentially undergo reactions typical of ketones, although the enaminone character of the system influences its reactivity.

| Transformation | Description | Reagents/Conditions | Reference |

| Halogenation (Bromination) | Introduction of bromine at various positions. | Br2, NBS | nuph.edu.ua |

| Palladium-catalyzed Reactions | Ring formation and functionalization. | Pd catalysts, organometallic reagents | mdpi.comorganic-chemistry.org |

| N-Heterocyclic Carbene Catalysis | Synthesis of the quinolinone core. | NHC catalysts | mdpi.com |

Exploration of Biological Activities and Molecular Mechanisms of 7 Fluoro 8 Methylquinolin 4 1h One Analogues

Antimicrobial Research Applications

Quinolone derivatives have long been a cornerstone of antibacterial therapy. The introduction of a fluorine atom at the C-7 position and a methyl group at the C-8 position of the quinolin-4(1H)-one core can significantly influence the antimicrobial potency and spectrum of these compounds.

Inhibition of Bacterial DNA-Gyrase and Topoisomerase Enzymes

The primary mechanism of antibacterial action for quinolone analogues is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, as they manage the topological state of the DNA.

Quinolone derivatives exert their effect by stabilizing the covalent complex formed between the topoisomerase enzyme and the bacterial DNA. This stabilization prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell as they halt DNA replication and transcription. The fluorine atom at the C-7 position is known to enhance the binding affinity of the quinolone molecule to the enzyme-DNA complex, thereby increasing its inhibitory potency.

The activity of these analogues can be quantified by their half-maximal inhibitory concentration (IC50) against the purified enzymes. While specific IC50 values for 7-fluoro-8-methylquinolin-4(1H)-one analogues are not widely available in public literature, studies on structurally related fluoroquinolones demonstrate potent inhibition of these enzymes. For instance, some isothiazoloquinolone analogues have shown to be over 30 times more inhibitory against topoisomerase IV and DNA gyrase from multidrug-resistant strains than moxifloxacin nih.gov.

Table 1: Inhibitory Activity of Quinolone Analogues against Bacterial Topoisomerases

| Compound Class | Target Enzyme | Organism | IC50 (µg/mL) |

| Isothiazoloquinolones | Topoisomerase IV | Multidrug-resistant S. aureus | Data not specified, but >30x more potent than moxifloxacin |

| Isothiazoloquinolones | DNA Gyrase | Multidrug-resistant S. aureus | Data not specified, but >30x more potent than moxifloxacin |

Efficacy against Specific Microbial Strains in Preclinical Models

The inhibitory action of this compound analogues on bacterial topoisomerases translates to potent activity against a range of bacterial pathogens. Preclinical studies often assess this efficacy by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Analogues of this class are expected to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, various 8-hydroxyquinoline derivatives have demonstrated notable antibacterial effects. One such derivative, PH176, showed MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against 38 clinical isolates of Staphylococcus aureus nih.gov. Furthermore, certain 7-pyrrolidino-8-methoxyisothiazoloquinolone analogues have exhibited MIC values of ≤ 0.25 μg/mL against quinolone-resistant MRSA strains nih.gov. The antibacterial spectrum of fluorinated piperazinyl-substituted quinoline (B57606) derivatives has been shown to include Pseudomonas aeruginosa, Streptococcus faecalis, Staphylococcus spp., and members of the Enterobacteriaceae family nih.gov.

Fluoroquinolones are known to be effective against Escherichia coli by forming a stable complex with the DNA gyrase, thereby inhibiting DNA replication and transcription nih.gov. While specific MIC values for this compound analogues against E. coli require further dedicated studies, the established mechanism of action of fluoroquinolones suggests potential efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Analogues against Specific Bacterial Strains

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) |

| 8-Hydroxyquinoline derivative (PH176) | Staphylococcus aureus (clinical isolates) | 16 (MIC50), 32 (MIC90) |

| 7-Pyrrolidino-8-methoxyisothiazoloquinolone analogues | Quinolone-resistant MRSA | ≤ 0.25 |

| Nitrofuranyl pyranopyrimidinone derivative (NFPPO) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8–16 |

Anticancer Research Applications

Beyond their antimicrobial properties, quinolin-4(1H)-one derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their planar structure allows them to intercalate into DNA or interact with the ATP-binding sites of various protein kinases, leading to a range of antitumor activities.

Modulation of Cell Proliferation and Apoptosis Pathways

Several studies have demonstrated that quinolinone analogues can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and inhibit DNA and RNA synthesis in cancer cell lines nih.gov. At higher concentrations, these compounds caused an accumulation of cells in the G0/G1 phase of the cell cycle nih.gov.

The induction of apoptosis is a key mechanism for the anticancer effects of these compounds. Tetrahydroquinolinone derivatives have been shown to induce apoptotic cell death in lung cancer cells through both intrinsic and extrinsic pathways nih.gov. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program nih.gov. Some quinolone derivatives can enhance the expression of the pro-apoptotic protein BAX while decreasing the levels of the anti-apoptotic protein BCL-2, thereby shifting the cellular balance towards apoptosis nih.gov.

Inhibition of Protein Kinases (e.g., RAF Kinase, EGFR, c-Met Kinase)

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

RAF Kinase: The RAF kinase family is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. While specific data on this compound analogues as RAF inhibitors is limited, the broader class of quinoline-based diarylamides has shown potential. For example, a diarylamide aminoquinoline compound was identified as a B-RAFV600E/C-RAF inhibitor with IC50 values of 1.46 µM and 0.370 µM, respectively mdpi.com.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Mutations and overexpression of EGFR are common in various cancers. Quinazoline and quinolinone cores are present in many EGFR inhibitors. For instance, certain 4-aminoquinazoline analogues have demonstrated potent inhibition of EGFR with IC50 values in the nanomolar range researchgate.netnih.gov. One 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one derivative exhibited an IC50 of 1.37 nM against EGFR tyrosine kinase nih.gov.

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell motility, invasion, and angiogenesis. Aberrant c-Met signaling is implicated in the progression and metastasis of many tumors. Quinoline-based molecules have been developed as potent c-Met inhibitors. For example, a series of 3,6-disubstituted quinoline derivatives showed selective inhibition of c-Met kinase with an IC50 value of 9.3 nM unipa.it.

Table 3: Inhibitory Activity of Quinolone and Related Analogues against Protein Kinases

| Compound Class/Derivative | Target Kinase | IC50 |

| Diarylamide aminoquinoline | B-RAFV600E | 1.46 µM |

| Diarylamide aminoquinoline | C-RAF | 0.370 µM |

| 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline | B-Raf | 57 nM |

| 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline | B-RafV600E | 51 nM |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR | 1.37 nM |

| 3,6-disubstituted quinoline | c-Met | 9.3 nM |

Disruption of Tubulin Assembly

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. They are formed by the polymerization of α- and β-tubulin heterodimers. Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy.

Several quinolinone-based compounds have been identified as potent inhibitors of tubulin polymerization. These agents typically bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For example, a series of 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones were identified as tubulin polymerization inhibitors, with one derivative arresting A549 lung cancer cells with an IC50 of 5.9 μM rsc.org. Another study on quinoline derivatives as analogues of combretastatin A-4, a known tubulin inhibitor, found a compound that inhibited tubulin polymerization with an IC50 of 1.3 μM nih.gov.

Table 4: Inhibitory Activity of Quinolone Analogues on Tubulin Polymerization

| Compound Class/Derivative | Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) |

| Combretastatin A-4 analogue with quinoline moiety | MCF-7 | Not specified | 1.3 µM |

| 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one | A549 | 5.9 µM | Not specified |

| Quinoline-based combretastatin A-4 analogue (7a) | SGC-7901, A549, HT-1080 | 0.011–0.015 µM | 1.6 µM |

Sphingosine Kinase Inhibition

Sphingosine kinases (SphK), which exist in two isoforms, SphK1 and SphK2, are critical enzymes in cellular signaling, catalyzing the formation of sphingosine-1-phosphate (S1P). nih.gov S1P is a bioactive lipid mediator involved in numerous physiological processes, including cell growth, survival, and migration. nih.gov Its upregulation is linked to various diseases, particularly cancer, making SphK an attractive target for therapeutic intervention. nih.govnih.gov

Research into quinoline derivatives has identified their potential as SphK inhibitors. A study focusing on quinoline-5,8-dione derivatives reported the first instance of this scaffold exhibiting SphK inhibitory activity. nih.gov In this research, a panel of novel C(7) ether-linked quinoline-5,8-diones was screened for activity against both SphK1 and SphK2. The majority of the synthesized compounds demonstrated dual inhibition of both isoforms. nih.gov To enhance the binding affinity, particularly for SphK1, structural fragments from the known potent inhibitor PF-543 were incorporated into the quinoline-5,8-dione framework. nih.gov This fragment-based approach led to the development of pyrrolidine-based quinoline-5,8-diones with improved SphK1 binding efficacy. nih.gov

Further studies have explored quinolin-2-one-pyrimidine hybrids as potential SphK1 inhibitors, designing new structures based on the potent inhibitor PF-543. nih.gov This research highlights the versatility of the quinoline scaffold in designing inhibitors that can target the lipid-binding site of sphingosine kinases.

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Quinoline-5,8-diones | SphK1 and SphK2 | Exhibited dual inhibition, with some derivatives showing selectivity for SphK1. The para-F and para-CN derivatives were the most effective dual inhibitors. | nih.gov |

| Pyrrolidine quinoline-5,8-diones | SphK1 | Incorporation of a pyrrolidone headgroup (from PF-543) improved the predicted docking score and binding efficacy for SphK1. | nih.gov |

| Quinolin-2-one-pyrimidine hybrids | SphK1 and SphK2 | Designed based on the structure of PF-543, these compounds showed inhibitory activity against both isoforms. | nih.gov |

Antimalarial Research Applications

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with compounds like chloroquine and quinine being historically significant. nih.govasm.org Analogues of this compound have emerged as potent next-generation antimalarials, demonstrating activity against multiple stages of the Plasmodium parasite life cycle and targeting novel enzymatic pathways to overcome existing drug resistance. asm.orgnih.gov

A critical goal in malaria eradication is the development of drugs that can act on various stages of the parasite's complex life cycle, including the asymptomatic liver stage and the transmission stages. asm.org Quinolone analogues have shown significant promise in this area, exhibiting multistage activity. asm.orgnih.gov

Research has demonstrated that certain novel quinolone compounds are active against the liver stages of Plasmodium berghei in both in vitro and in vivo models. nih.gov Some analogues also show activity against the liver stages of Plasmodium cynomolgi, which is a model for relapsing malaria, targeting both the developing liver schizonts and the dormant hypnozoites. nih.gov This activity against dormant liver stages is particularly crucial for preventing disease relapse, a major challenge in P. vivax malaria. nih.gov

Furthermore, these quinolone analogues have been found to possess transmission-blocking properties. nih.govnih.gov They can inhibit the formation of ookinetes, a key stage in the mosquito vector, thereby preventing the subsequent transmission of the parasite. nih.gov This multistage activity—encompassing treatment of blood-stage infection, prophylaxis against liver-stage infection, and transmission blocking—makes these compounds highly valuable for malaria control and eradication efforts. asm.orgnih.gov

| Compound | Parasite Stage | Model | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| P4Q-158 | Liver Stage | P. berghei (in vitro) | 3.07 nM | nih.gov |

| ICI 56,780 | Liver Stage | P. berghei (in vitro) | 0.08 nM | nih.gov |

| P4Q-146 | Liver Stage | P. berghei (in vitro) | 2.82 nM | nih.gov |

| Quinolone Analogues | Liver Stage (Schizonts & Hypnozoites) | P. cynomolgi | Potent activity observed | nih.gov |

| Quinolone Analogues | Sexual Stage (Ookinete formation) | P. berghei | Transmission-blocking properties demonstrated | nih.gov |

The efficacy of these quinolone analogues stems from their ability to inhibit critical metabolic pathways within the parasite, particularly the mitochondrial electron transport chain (ETC). nih.gov A unique generation of these compounds has been developed to possess a dual mechanism of action, targeting two key respiratory enzymes: Plasmodium falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc1 complex (complex III). nih.gov

Inhibition of either of these enzymes disrupts the ETC, leading to a loss of mitochondrial membrane potential, which is fatal for the parasite. nih.gov This disruption also interferes with vital processes like pyrimidine synthesis. nih.gov The specificity of these quinolone inhibitors for either PfNDH2 or the bc1 complex can be finely tuned through subtle structural modifications to the quinolone core. nih.gov For instance, substitutions on the benzenoid ring of 4(1H)-quinolone-3-diarylethers can significantly enhance selectivity for the parasite's bc1 complex over the human equivalent, widening the therapeutic window. acs.org

While the Plasmodium purine salvage pathway, which relies on enzymes like purine nucleoside phosphorylase (PfPNP), is an essential pathway and a validated drug target, current research has primarily focused on transition state analogue inhibitors for PfPNP. nih.gov The direct inhibition of PfPNP by this compound analogues has not been established as a primary mechanism of their antimalarial action in the reviewed literature.

Other Investigated Biological Activities

Beyond their well-documented antimalarial properties, the broader class of quinoline and quinolinone derivatives has been investigated for other therapeutic applications, including anti-inflammatory and antiviral effects.

The quinoline scaffold is present in various compounds that exhibit anti-inflammatory properties. researchgate.net Studies have shown that certain quinoline derivatives can modulate inflammatory pathways. For example, cryptolepine, an indolo[2,3-b]quinoline alkaloid, has been reported to decrease the production of nitric oxide and reduce nuclear factor-kappa B (NF-ĸB) DNA binding during in vitro inflammatory stimulation. nih.gov In other research, novel 4(1H)-quinazolinone derivatives were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test in animal models. nih.gov These findings suggest that the quinoline nucleus is a promising template for the development of new anti-inflammatory agents. researchgate.netnih.gov

Quinolone derivatives have been tested against a variety of viruses, demonstrating a broad spectrum of potential antiviral activity. nih.govresearchgate.net Antibacterial fluoroquinolones have shown effectiveness against viruses such as vaccinia virus and papovaviruses. researchgate.net Subsequent modifications of the quinolone structure have led to compounds with specific action against the Human Immunodeficiency Virus (HIV). researchgate.net The mechanism for this anti-HIV activity appears to be related to the inhibition of viral transcription, potentially by interfering with the function of the Tat protein. researchgate.net

More recently, with the emergence of new viral threats, hydroxyquinoline and pyrazole derivatives have been investigated for their activity against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds have shown the ability to inhibit viral replication and exhibit virucidal effects. rsc.org The diverse antiviral activities reported for the quinoline scaffold underscore its potential as a versatile core for the development of novel antiviral therapeutics. nih.govresearchgate.net

Antifungal and Antiprotozoal Activities

The exploration of quinolinone scaffolds has revealed significant potential in the development of novel antifungal and antiprotozoal agents. While direct studies on this compound are limited in publicly available research, the biological activities of structurally similar analogues provide valuable insights into its potential efficacy against various fungal and protozoal pathogens.

Antifungal Activity of Fluorinated Quinoline Analogues

Research into fluorinated quinoline derivatives has demonstrated their promise as antifungal agents. A study focusing on a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, which are structural analogues of this compound, has provided specific data on their inhibitory effects against a range of phytopathogenic fungi. nih.govmdpi.com

The antifungal activity of these analogues was evaluated at a concentration of 50 μg/mL, with the results indicating varied levels of inhibition across different fungal species. Notably, several of the tested compounds exhibited significant activity against Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov

For instance, the analogue 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) showed over 80% inhibition against S. sclerotiorum. nih.gov Similarly, compounds with fluoro (2e), and other substitutions (2f, 2k, 2n) also demonstrated potent activity against this particular fungus. nih.gov Against R. solani, the compound 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate (2g) displayed a notable inhibition rate of 80.8%. nih.gov

The table below summarizes the antifungal activity of selected 8-fluoro-2,3-dimethylquinolin-4-yl benzoate analogues against various fungi.

| Compound | Substituent at 4-position of Benzoate | Fungal Strain | Inhibition Rate (%) at 50 μg/mL |

|---|---|---|---|

| 2b | 4-(tert-butyl) | Sclerotinia sclerotiorum | >80 |

| 2e | 4-fluoro | Sclerotinia sclerotiorum | >80 |

| 2f | 4-chloro | Sclerotinia sclerotiorum | >80 |

| 2g | 4-methoxy | Rhizoctonia solani | 80.8 |

| 2k | 3-methyl | Sclerotinia sclerotiorum | >80 |

| 2n | 3-chloro | Sclerotinia sclerotiorum | >80 |

These findings underscore the potential of the fluorinated quinolinone scaffold as a basis for the development of new antifungal agents. The substitutions on the quinoline and the benzoate rings appear to play a crucial role in determining the spectrum and potency of their antifungal activity.

Antiprotozoal Activity of Quinoline Derivatives

Several studies have reported the synthesis and in vitro evaluation of novel quinoline derivatives against various trypanosomatid protozoan parasites, which are responsible for diseases such as sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). researchgate.net For example, certain quinoline derivatives incorporating arylnitro and aminochalcone moieties have demonstrated significant, submicromolar activity against T. b. rhodesiense. researchgate.net

One study highlighted compounds that were highly selective against the parasite compared to human cell lines. researchgate.net Specifically, compounds designated as 2c, 2d, and 4i in the study exhibited potent activity against T. b. rhodesiense with EC50 values of 0.68, 0.8, and 0.19 μM, respectively. researchgate.net These compounds also showed considerable activity against Trypanosoma brucei brucei. researchgate.net

The table below presents the in vitro antiprotozoal activity of selected quinoline derivatives from the aforementioned study.

| Compound | Protozoan Parasite | EC50 (μM) |

|---|---|---|

| 2c | Trypanosoma brucei rhodesiense | 0.68 |

| 2d | Trypanosoma brucei rhodesiense | 0.8 |

| Trypanosoma brucei brucei | 1.4 | |

| 4i | Trypanosoma brucei rhodesiense | 0.19 |

| Trypanosoma brucei brucei | 0.4 |

These results, while not directly pertaining to this compound, suggest that the quinoline scaffold is a promising starting point for the development of novel antiprotozoal agents. The specific substitutions on the quinoline ring system are critical in determining the potency and selectivity of these compounds against different protozoan species. Further research is warranted to explore the potential of this compound and its close analogues in this therapeutic area.

Structure Activity Relationship Sar Studies of Fluorinated and Methylated Quinolin 4 1h Ones

Influence of Substituents on Biological Potency and Selectivity

Impact of Fluorine at Position 7 and Methyl at Position 8 on Activity

While direct and extensive research on 7-fluoro-8-methylquinolin-4(1H)-one is limited in publicly available literature, the individual and combined effects of fluorine and methyl groups at various positions on the quinolone ring are well-documented, allowing for strong inferences about their expected impact.

The presence of a methyl group at the C-8 position has been shown to be particularly effective for enhancing antibacterial activity, especially against Gram-positive bacteria. acs.orgnih.gov This enhancement is a key feature of some advanced quinolone designs. However, the size of the substituent at this position is critical; for instance, replacing the C-8 methyl with a larger ethyl group has been observed to result in a loss of antibacterial activity. nih.gov In contrast, a methoxy (B1213986) group at the C-8 position not only confers good antibacterial activity but can also help in overcoming bacterial resistance. nih.govasm.orgnih.gov

The substituent at the C-7 position is a primary determinant of the antibacterial spectrum and potency of quinolones. nih.gov A wide array of substituents, including various amines, ethers, and sulfides, have been explored at this position. nih.govcapes.gov.br The introduction of a fluorine atom at C-7, as in the target compound, is a logical extension of the well-established role of fluorine in fluoroquinolone antibiotics. Fluorine substitution, most commonly at the C-6 position, is known to significantly increase the potency of these compounds. nih.gov It is anticipated that a fluorine at C-7 would similarly influence the electronic properties of the quinolone ring, thereby affecting its interaction with biological targets.

The combination of a halogen at C-7 and a methyl group at C-8 has been explored in compounds like 7-chloro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, indicating an interest in this substitution pattern for developing new antibacterial agents. researchgate.netscbt.comchemicalbook.com The synergistic effect of substitutions at neighboring positions is a recurring theme in the SAR of quinolones.

Table 1: Impact of C-8 Substitution on the Antibacterial Activity of Quinolone Analogs This table presents data on quinolone derivatives with various substituents at the C-8 position, illustrating the effect on Minimum Inhibitory Concentration (MIC) in μg/mL against representative bacterial strains.

| Compound | C-8 Substituent | S. aureus (MIC) | M. smegmatis (MIC) | Reference |

|---|---|---|---|---|

| C-8-H Fluoroquinolone | H | - | - | asm.org |

| C-8-OMe Fluoroquinolone | OMe | - | - | asm.org |

| C-8-Br Fluoroquinolone | Br | - | - | asm.org |

| 6-amino-8-ethylquinolone | Et | Inactive | Inactive | nih.gov |

| 6-amino-8-methoxyquinolone | OMe | 0.25 | >128 | nih.gov |

Role of Other Substituents (e.g., C-7 side chain, C-5 amino, C-6, C-8 positions)

C-7 Side Chain : As previously mentioned, this is a key modulator of activity. For instance, derivatives with (monoalkyl)aminomethyl substituents at C-7 tend to show high activity against Gram-negative organisms, while those with [(substituted)phenyl]aminomethyl side chains at C-7 demonstrate good activity against Gram-positive organisms. nih.gov The nature of the C-7 substituent is a critical factor in determining the spectrum of activity. nih.gov

C-5 Position : The introduction of an amino group at the C-5 position has been explored in the development of new quinolone antibacterials, such as in 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. acs.org

C-6 Position : The C-6 position is famously substituted with a fluorine atom in the highly successful fluoroquinolone class of antibiotics. This substitution generally leads to a significant enhancement of antibacterial potency. nih.gov The interplay between a C-6 amino group and a C-8 methyl group has also been shown to be effective in enhancing activity against Gram-positive bacteria. acs.orgnih.gov

C-8 Position : Beyond a methyl group, other substituents at C-8 have been investigated. A methoxy group at C-8, as seen in moxifloxacin, contributes to increased activity against anaerobic bacteria and can enhance activity against resistant strains. nih.gov Halogen substituents at C-8 have also been shown to improve activity against mycobacteria. asm.org

Table 2: Influence of C-7 Substituents on the Antibacterial Activity of Quinolones This table showcases how different side chains at the C-7 position of the quinolone core affect the Minimum Inhibitory Concentration (MIC) in μg/mL against various bacteria.

| Base Quinolone Structure | C-7 Substituent | S. aureus (MIC) | E. coli (MIC) | Reference |

|---|---|---|---|---|

| 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | -OCH3 | 50 | 100 | capes.gov.br |

| 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | -NHCH3 | 12.5 | 6.25 | capes.gov.br |

| 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | -SCH3 | 50 | 50 | capes.gov.br |

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity, offering predictive models for designing new, more potent molecules.

Correlation of Electronic and Steric Parameters with Biological Activity

For quinolone antibacterials, QSAR models have been developed using theoretical molecular descriptors, which can be calculated directly from the molecular structures. nih.gov This is particularly useful when experimental physicochemical data is scarce. The descriptors used in these models often fall into categories of topostructural, topochemical, and 3-D geometrical indices. nih.gov

The electronic properties of the substituents, such as their electron-donating or electron-withdrawing nature, play a crucial role. For example, the introduction of a fluorine atom significantly alters the electronic distribution within the quinolone ring, which is a key factor in its enhanced biological activity. nih.gov Similarly, the difference in the electronic properties of a C-8 methyl versus a C-8 methoxy group can lead to different biological activity profiles. nih.gov

Steric factors, such as the size and shape of the substituents, are also critical. As noted earlier, the observation that a C-8 methyl group enhances activity while a larger C-8 ethyl group diminishes it points to a finely tuned steric requirement in the binding pocket of the biological target. nih.gov QSAR studies on 6-aminoquinolones have attempted to define the spatial limits for substituents at the C-8 position. nih.gov The predictive power of these models is continually assessed through cross-validation techniques to ensure their reliability in guiding the synthesis of new derivatives. nih.gov

Computational and Theoretical Investigations of 7 Fluoro 8 Methylquinolin 4 1h One and Analogues

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as quinolinone derivatives, may interact with a biological target, typically a protein or enzyme, at the atomic level.

Ligand-Protein Interaction Analysis

Docking studies on quinoline (B57606) derivatives reveal common interaction patterns crucial for their biological activity. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with amino acid residues in the target's binding site. researchgate.net

For instance, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives docked against the CB1a protein, interactions were observed with several key amino acids. The analysis showed that the binding affinity is influenced by these non-covalent interactions. nih.gov Another study on quinoline derivatives targeting the DNA gyrase enzyme identified specific hydrogen bonds and hydrophobic interactions as key determinants of binding efficiency. researchgate.net The nitrogen atom within the quinoline ring and various substituents often act as hydrogen bond acceptors or donors, forming critical anchor points within the protein's active site.

Table 1: Examples of Ligand-Protein Interactions for Quinoline Analogues

| Compound/Analogue Class | Protein Target | Key Interacting Residues | Types of Interactions |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (PDB ID: 2IGR) | ILE-8, LYS-7, VAL-14, PHE-15, TRP-12 | Hydrophobic, Hydrogen Bonding |

| Quinoline derivative (Ligand 10) | DNA Gyrase | SER118, PRO124, PRO123, VAL97, ASP94 | Hydrogen Bonding, Hydrophobic |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | RNA Polymerase (PDB ID: 3CM8) | Not specified | Pi-Pi Stacking, Salt Bridge |

This table presents findings from molecular docking studies on various quinoline analogues to illustrate common interaction patterns.

Identification of Putative Binding Sites and Key Residues

Through molecular docking, researchers can identify the most probable binding location (putative binding site) for a ligand on a protein. For quinoline derivatives, these binding sites are often hydrophobic pockets complemented by polar residues capable of forming hydrogen bonds.

In the case of 2H-thiopyrano[2,3-b]quinoline analogues, the binding site within the CB1a protein involves a collection of both hydrophobic and charged amino acids, including various isoleucine, lysine, and valine residues. nih.gov Similarly, for quinoline derivatives designed as anti-malarial agents targeting a dehydrogenase inhibitor, docking studies help to map the binding pocket and identify crucial residues that, if modified, could alter binding affinity. arabjchem.orguantwerpen.be These studies underscore the importance of residues like serine, proline, and aspartate in anchoring quinoline-based ligands within an enzyme's active site. researchgate.net

Pharmacophore Mapping

Pharmacophore modeling is another cornerstone of computational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. fiveable.me

Derivation of Essential Pharmacophoric Features for Biological Activity

For quinoline and its analogues, pharmacophore models have been successfully developed to define the key features responsible for their diverse biological activities, such as antioxidant and anti-inflammatory effects. researchgate.netnih.gov

A study aimed at identifying novel antioxidants developed a pharmacophore model based on known antioxidant agents. The resulting model consisted of four essential features: one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used to screen databases and design new quinoline-3-carbohydrazide (B3054276) derivatives, some of which showed good antioxidant activity, validating the pharmacophore hypothesis. nih.gov

In another example, a pharmacophore model for quinazolinone derivatives with anti-inflammatory activity was generated. This model helped to understand the structural requirements for inhibiting the COX-2 enzyme. nih.gov Such models are invaluable for virtual screening campaigns to identify new compounds with a desired biological profile from large chemical libraries. nih.gov

Table 2: Example of a Pharmacophore Model for Antioxidant Quinoline Derivatives

| Pharmacophoric Feature | Required Number | Role in Biological Activity |

| Aromatic Ring | 1 | Provides a scaffold for hydrophobic interactions and proper orientation. |

| Hydrogen Bond Acceptor | 3 | Forms key hydrogen bonds with target receptor residues. |

This table is based on a published pharmacophore model for antioxidant compounds, which was used to guide the design of new quinoline derivatives. nih.gov

Quantum Chemical Studies (DFT, TD-DFT)

Quantum chemical studies, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.gov These methods are used to calculate a wide range of molecular properties, including optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. rsc.org

Geometry Optimization and Conformational Analysis

A fundamental step in quantum chemical studies is geometry optimization, where the most stable three-dimensional structure of a molecule (the one with the lowest energy) is determined. nih.gov For flexible molecules, a conformational analysis is performed to identify the most stable conformer among many possibilities. researchgate.net

DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are standard for optimizing the geometries of quinoline derivatives. nih.govresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles. Studies on various quinoline analogues have used DFT to confirm their structures and understand their stability. nih.govresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from these calculations. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. nih.gov For example, DFT studies on a series of tunable quinoline derivatives calculated HOMO-LUMO gaps ranging from 1.878 eV to 3.938 eV, providing insights into their relative stabilities. nih.gov

Table 3: Quantum Chemical Parameters Calculated for Quinoline Analogues using DFT

| Compound/Analogue | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 8-hydroy-2-methyl quinoline | DFT | Data not specified | Data not specified | Data not specified |

| 5,7-dichloro-8-hydroy-2-methyl quinoline | DFT | Data not specified | Data not specified | Data not specified |

| Quinoline-amide derivative 6ar | B3LYP/6–31 G′(d,p) | Data not specified | Data not specified | 3.760 |

| Quinoline-amide derivative 6aw | B3LYP/6–31 G′(d,p) | Data not specified | Data not specified | 1.878 |

This table showcases the type of data obtained from DFT calculations on quinoline analogues, illustrating how electronic properties are evaluated. arabjchem.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of a molecule. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For quinoline derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the bicyclic ring system. In the case of 7-fluoro-8-methylquinolin-4(1H)-one, the HOMO is expected to be localized over the electron-rich regions of the molecule, including the benzene (B151609) ring and the nitrogen and oxygen atoms. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyranone ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group can influence the energy levels of these orbitals.

Computational studies on similar quinoline derivatives, such as (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, have been performed using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to understand their electronic behavior. These studies help in characterizing the chemical behavior of such molecules.

Table 1: Representative Frontier Molecular Orbital Data for a Quinolinone Derivative

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

Note: The data in this table is representative for a quinolinone derivative and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. In contrast, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential localized around the carbonyl oxygen atom, making it a primary site for electrophilic interactions. The nitrogen atom would also exhibit a negative potential. The hydrogen atom of the N-H group and the regions near the fluorine atom, due to its high electronegativity, would display a positive electrostatic potential, indicating them as sites for nucleophilic interactions. Studies on other quinoline derivatives confirm that the oxygen and nitrogen atoms are often the most electron-rich sites.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizability (β). A high hyperpolarizability value indicates a strong NLO response.

Computational methods can predict the NLO properties of molecules. For quinolinone derivatives, the presence of a conjugated π-system and donor-acceptor groups can lead to enhanced NLO properties. In this compound, the quinolinone core provides the conjugated system, while the fluorine and methyl groups, along with the carbonyl group, can influence the intramolecular charge transfer, which is a key factor for a significant NLO response. Theoretical calculations on similar organic molecules often involve the determination of dipole moment, polarizability, and first-order hyperpolarizability.

Table 2: Representative Nonlinear Optical Properties for a Quinolinone Derivative

| Parameter | Value (a.u.) |

| Dipole Moment (µ) | 3.5 |

| Polarizability (α) | 25 x 10⁻²⁴ |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ |

Note: The data in this table is representative for a quinolinone derivative and is intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, which can be used to understand delocalization, hyperconjugation, and the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization (E(2)).

Table 3: Representative NBO Analysis Data for Donor-Acceptor Interactions in a Quinolinone Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O | π* (C=C) | 25.5 |

| LP(1) N | π* (C=C) | 30.2 |

| π (C=C) | π* (C=C) | 18.7 |

Note: The data in this table is representative for a quinolinone derivative and is intended for illustrative purposes. LP denotes a lone pair, and π and π* denote bonding and antibonding pi orbitals, respectively.

Advanced Analytical Methodologies in Quinolinone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of organic compounds. For 7-fluoro-8-methylquinolin-4(1H)-one, a combination of techniques including NMR, mass spectrometry, IR, UV-Vis, and fluorescence spectroscopy would be employed for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Expected ¹H NMR Spectrum: In the ¹H NMR spectrum of this compound, distinct signals would be anticipated for the aromatic protons, the methyl group protons, and the N-H proton of the quinolinone ring. The methyl protons would likely appear as a singlet in the upfield region. The aromatic protons would exhibit a more complex pattern of doublets and triplets, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The N-H proton is expected to be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the quinolinone ring would be expected to have a characteristic downfield chemical shift. The carbons attached to the fluorine atom would show coupling (C-F coupling), which is a key indicator of the fluorine's position on the aromatic ring. The chemical shifts of the other aromatic carbons and the methyl carbon would provide further confirmation of the compound's structure. researchgate.nettsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.5 | ~15-20 |

| C2-H | ~6.2 | ~110-115 |

| C3-H | ~7.8 | ~140-145 |

| C5-H | ~7.5 | ~125-130 |

| C6-H | ~7.2 | ~115-120 (with C-F coupling) |

| N-H | ~11-12 (broad) | - |

| C4 | - | ~175-180 |

| C4a | - | ~140-145 |

| C7 | - | ~155-160 (with large C-F coupling) |

| C8 | - | ~115-120 |

| C8a | - | ~120-125 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its elemental composition. The predicted monoisotopic mass for this compound (C₁₀H₈FNO) is approximately 177.05899 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]+) at this m/z value. Fragmentation might involve the loss of CO, methyl, or other small fragments, providing further structural clues. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. The N-H stretching vibration would likely appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the C-F stretching vibration would be expected in the 1000-1300 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of the quinolinone chromophore. The position and intensity of these bands can be influenced by the substituents on the quinoline (B57606) ring and the solvent used. Typically, quinolinones exhibit multiple absorption bands in the UV region. mdpi.comnist.gov

Fluorescence and Luminescence Methods

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the electronic properties of fluorescent molecules. Many quinolinone derivatives are known to be fluorescent. ossila.comsigmaaldrich.com The fluorescence properties of this compound would depend on its specific electronic structure. It is plausible that this compound would exhibit fluorescence, with the excitation and emission wavelengths being influenced by the fluoro and methyl substituents. The study of its fluorescence could provide insights into its potential use in applications such as fluorescent probes or materials science. mdpi.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of chemical compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be effective, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic property under specific chromatographic conditions, and this technique could be used to assess its purity.

Capillary Electrophoresis (CE) is another high-resolution separation technique that separates ions based on their electrophoretic mobility. While less common than HPLC for routine analysis of neutral compounds, CE could be a valuable tool for the analysis of this compound, particularly if it is ionized or in a complex matrix. Different modes of CE, such as micellar electrokinetic chromatography (MEKC), could be employed to achieve separation.

Table 2: Summary of Analytical Techniques and Expected Observations for this compound

| Technique | Information Provided | Expected Observations |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Distinct signals for methyl, aromatic, and NH protons with characteristic couplings. |

| ¹³C NMR | Carbon skeleton and functional groups | Signals for carbonyl, aromatic, and methyl carbons; C-F coupling observed. |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak confirming the mass; fragmentation pattern for structural clues. |

| IR Spectroscopy | Functional groups present | Characteristic bands for C=O, N-H, aromatic C-H, and C-F bonds. |

| UV-Vis Spectroscopy | Electronic transitions | Absorption maxima characteristic of the quinolinone chromophore. |

| Fluorescence | Emission properties | Potential for fluorescence, with specific excitation and emission wavelengths. |

| HPLC | Purity and quantification | A characteristic retention time on a reversed-phase column. |

| Capillary Electrophoresis | Separation and analysis | Potential for high-resolution separation, especially in MEKC mode. |

Emerging Research Directions and Future Perspectives for 7 Fluoro 8 Methylquinolin 4 1h One

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of 7-fluoro-8-methylquinolin-4(1H)-one is a primary avenue for enhancing its therapeutic potential. The core structure possesses key sites for modification—the fluoro and methyl groups on the benzene (B151609) ring, and various positions on the pyridinone ring—that can be systematically altered to improve potency and selectivity towards specific biological targets.

Strategic Modifications and Expected Outcomes:

Substitution at the N1-position: Alkylation or arylation at the nitrogen atom can significantly influence the compound's pharmacokinetic properties. Introducing different substituents can modulate lipophilicity, which in turn affects cell membrane permeability and oral bioavailability.

Modification of the 8-methyl group: The methyl group can be replaced with other alkyl groups, electron-withdrawing groups, or electron-donating groups to fine-tune the electronic environment of the molecule. This can impact its binding affinity to target proteins.

Alterations at the C2 and C3 positions: The introduction of various functional groups at the C2 and C3 positions of the quinolinone ring is a common strategy to create diverse libraries of compounds for screening. mdpi.com For instance, the synthesis of carboxamide derivatives at the C3 position has been shown to yield compounds with a range of biological activities. google.com

Bioisosteric replacement of the 7-fluoro group: While the fluorine atom can enhance metabolic stability and binding interactions, its replacement with other halogens (Cl, Br) or functional groups like cyano or trifluoromethyl could lead to analogues with different pharmacological profiles.

The synthesis of these new analogues can be achieved through established synthetic methodologies for quinoline (B57606) derivatives. nih.govgoogle.com Techniques such as microwave-assisted synthesis and multicomponent reactions offer efficient ways to generate a diverse range of compounds for biological evaluation. eurekaselect.comnih.gov

Table 1: Potential Analogues of this compound and Their Design Rationale

| Analogue Structure (Hypothetical) | Modification | Rationale |

| 1-Ethyl-7-fluoro-8-methylquinolin-4(1H)-one | Alkylation at N1 | Enhance lipophilicity and potentially improve cell permeability. |

| 7-Fluoro-8-(trifluoromethyl)quinolin-4(1H)-one | Replacement of methyl with trifluoromethyl | Increase electron-withdrawing character, potentially altering target binding. |

| 3-Carboxamido-7-fluoro-8-methylquinolin-4(1H)-one | Addition of a carboxamide group at C3 | Introduce a hydrogen bond donor/acceptor to enhance target interaction. |

| 7-Chloro-8-methylquinolin-4(1H)-one | Bioisosteric replacement of fluorine with chlorine | Modulate electronic properties and steric bulk. |

Multi-Targeted Drug Design Strategies

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a way to address complex diseases like cancer and infectious diseases. researchgate.net Quinoline derivatives are well-suited for this approach due to their ability to interact with a variety of biological targets. researchgate.netnih.gov For this compound, a multi-targeted strategy could involve designing hybrid molecules that combine its core structure with other pharmacophores.

Potential Hybridization Strategies:

Quinoline-Chalcone Hybrids: Chalcones are known for their anti-inflammatory and anticancer properties. Linking a chalcone (B49325) moiety to the quinolinone scaffold could result in a dual-action agent.

Quinoline-Triazole Conjugates: Triazole rings are common in antifungal and antiviral agents. Conjugating a triazole to the this compound structure could yield compounds with antimicrobial activity.

Quinoline-Hydrazone Derivatives: Hydrazone linkages are versatile tools in medicinal chemistry. The synthesis of quinoline-hydrazone derivatives has been explored for developing new anticancer and antimicrobial agents. researchgate.net

The design of these multi-targeted agents would require careful consideration of the linker used to connect the two pharmacophores to ensure that both retain their desired biological activities. Molecular modeling and computational studies can aid in the rational design of such hybrid molecules. mdpi.com

Table 2: Examples of Multi-Targeted Drug Design Strategies for Quinoline Derivatives

| Hybrid Class | Combined Pharmacophores | Potential Therapeutic Area |

| Quinoline-Chalcone | Quinoline, Chalcone | Anticancer, Anti-inflammatory |

| Quinoline-Triazole | Quinoline, Triazole | Antimicrobial |

| Quinoline-Hydrazone | Quinoline, Hydrazone | Anticancer, Antimicrobial |

Analysis of the Patent Landscape and Innovation Trends in Quinoline Derivatives

The patent landscape for quinoline derivatives is vast and reflects their importance in medicinal chemistry. researchgate.neteurekaselect.combenthamdirect.com A significant number of patents have been filed for the synthesis and application of quinoline-based compounds in various therapeutic areas, including as antimalarial, anticancer, and anti-inflammatory agents. eurekaselect.combenthamdirect.compharmaceutical-technology.com

Key Innovation Trends:

Focus on Anticancer Agents: A major trend in recent years has been the development of quinoline derivatives as anticancer agents. pharmaceutical-technology.com These compounds often target specific kinases or other signaling pathways involved in cancer progression.

Novel Synthetic Methods: There is ongoing innovation in the synthesis of quinolines, with a focus on green chemistry approaches, efficient catalytic systems, and novel reaction pathways to create structural diversity. nih.govontosight.ai

Repurposing of Existing Scaffolds: Researchers are exploring the potential of known quinoline scaffolds for new therapeutic applications. For instance, compounds initially developed as antimalarials are being investigated for their anticancer properties.

An analysis of the patent literature reveals that companies are actively patenting not only new quinoline-based chemical entities but also novel synthetic processes and formulations. For a specific compound like this compound, its novelty and potential for derivatization would be key factors in its patentability. Any new analogues with demonstrated superior activity or improved properties would likely be strong candidates for patent protection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-fluoro-8-methylquinolin-4(1H)-one, and what methodological challenges arise during its synthesis?

- Answer : Synthesis typically involves cyclization or functionalization of pre-existing quinoline scaffolds. For example, fluorination at the 7-position may require electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions to avoid over-fluorination. Methylation at the 8-position could involve nucleophilic substitution or Friedel-Crafts alkylation, but regioselectivity must be carefully monitored via TLC or HPLC . Challenges include controlling reaction intermediates (e.g., avoiding by-products like 6-fluoro isomers) and optimizing yields under inert atmospheres due to moisture-sensitive reagents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : and NMR confirm fluorine placement and methyl group integration. NMR distinguishes carbonyl (C4) and aromatic carbons.

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 208) and purity.

- XRD : Resolves crystal packing and hydrogen-bonding motifs, critical for understanding solubility .

- HPLC : Monitors reaction progress and identifies impurities (e.g., unreacted precursors) using C18 columns and UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).

- First Aid : In case of exposure, rinse skin with water for 15 minutes and consult a physician immediately. Provide SDS sheets detailing toxicity data (e.g., LD50 in rodents) .

Advanced Research Questions

Q. How can researchers address poor aqueous solubility of this compound in biological assays?

- Answer :

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance solubility without denaturing proteins.

- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl at C3) while retaining activity.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What strategies resolve contradictory data on the regioselectivity of fluorination in quinolinone derivatives?

- Answer :

- Computational modeling : DFT calculations predict favorable fluorination sites (e.g., C7 vs. C6) based on electron density maps.

- Isotopic labeling : Use -labeling to track reaction pathways via PET imaging.

- Advanced analytics : Employ 2D NMR (e.g., NOESY) to confirm substitution patterns in ambiguous cases .

Q. How does the electronic effect of the 7-fluoro and 8-methyl groups influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- Fluorine’s electron-withdrawing effect : Deactivates the quinoline ring, requiring harsher conditions (e.g., Pd(OAc)₂, XPhos) for Suzuki-Miyaura couplings.

- Methyl’s steric hindrance : Limits accessibility to C5/C6 positions, favoring reactions at C2 or C3.

- Case study : Fluorine at C7 reduces nucleophilic aromatic substitution rates by 30% compared to non-fluorinated analogs .

Q. What experimental design considerations are critical for studying the oxidative stability of this compound?

- Answer :

- Accelerated stability testing : Expose the compound to H₂O₂ or UV light and monitor degradation via LC-MS.

- Radical scavengers : Add BHT or ascorbic acid to assess oxidative pathways.

- Temperature control : Conduct studies at 25°C and 40°C to model shelf-life under varying storage conditions .

Q. How can researchers validate conflicting bioactivity results between in vitro and in vivo models for this compound?

- Answer :

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma.

- Dose-response alignment : Ensure in vivo dosing accounts for pharmacokinetic factors (e.g., plasma protein binding).

- Species-specific assays : Compare murine vs. human hepatocyte metabolism to explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.